molecular formula C7H15NO B14043407 Rel-(S)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol

Rel-(S)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B14043407
M. Wt: 129.20 g/mol
InChI Key: LGZVZTBBCKQEPT-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is a chiral alcohol with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloropropionic acid and ®-pyrrolidine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts and Reagents: Common reagents include lithium aluminum hydride (LiAlH4) for reduction and sodium borohydride (NaBH4) for selective reduction of the carbonyl group.

Industrial Production Methods

In industrial settings, the production of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Solvents: Tetrahydrofuran (THF), ethanol

Major Products

    Oxidation: Formation of the corresponding ketone

    Reduction: Regeneration of the alcohol

    Substitution: Formation of various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry

(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the stereochemical effects on biological activity.

Medicine

Industry

In the industrial sector, (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pyrrolidine ring can interact with hydrophobic pockets in the target protein, while the hydroxyl group forms hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[(1R,2R)-1,2-dimethylcyclohexyl]ethan-1-ol
  • (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol

Uniqueness

(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is unique due to its specific stereochemistry and the presence of a pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

LGZVZTBBCKQEPT-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H]([C@H]1CCCN1C)O

Canonical SMILES

CC(C1CCCN1C)O

Origin of Product

United States

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